molecular formula C14H16O B261565 2-Benzylidene-4-methylcyclohexanone

2-Benzylidene-4-methylcyclohexanone

Cat. No.: B261565
M. Wt: 200.28 g/mol
InChI Key: ZQGNKNYBPLSFHO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylidene-4-methylcyclohexanone is a substituted cyclohexanone derivative featuring a benzylidene group (C₆H₅–CH=) at position 2 and a methyl group (–CH₃) at position 4 on the cyclohexane ring. This compound is structurally significant due to its α,β-unsaturated ketone system (conjugated enone), which confers reactivity in Michael additions, cycloadditions, and dehydrogenation reactions . Its applications span synthetic intermediates in pharmaceuticals and materials science.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(2E)-2-benzylidene-4-methylcyclohexan-1-one

InChI

InChI=1S/C14H16O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/b13-10+

InChI Key

ZQGNKNYBPLSFHO-JLHYYAGUSA-N

SMILES

CC1CCC(=O)C(=CC2=CC=CC=C2)C1

Isomeric SMILES

CC1CCC(=O)/C(=C/C2=CC=CC=C2)/C1

Canonical SMILES

CC1CCC(=O)C(=CC2=CC=CC=C2)C1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Efficiency: Patent JP2009022162A highlights 4-Hydroxy-4-methylcyclohexanone’s role in high-yield syntheses (92–99% yields) , whereas dehydrogenation of benzylidene derivatives achieves >90% selectivity for phenol products .

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